2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a thiadiazole ring substituted with a methyl group. Its molecular formula is , and it has a molar mass of approximately 175.28 g/mol. This compound is classified under the category of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it easier to handle in laboratory settings. It is identified by its CAS number 847155-17-3 and possesses irritant properties, necessitating caution during handling .
The reactivity of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride can be attributed to the presence of both the amine and thiadiazole functional groups. The amine group can undergo typical nucleophilic reactions, including:
Moreover, the thiadiazole moiety may participate in various electrophilic aromatic substitution reactions due to its electron-rich nature, which could be utilized for further functionalization of the compound .
Compounds containing thiadiazole rings have been extensively studied for their biological activities. Specifically, 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride has shown potential in:
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride typically involves several steps:
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride has several applications across various fields:
Studies focusing on the interactions of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride with biological targets are crucial for understanding its mechanism of action. These studies often involve:
Several compounds share structural similarities with 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-(4-Methylthiazol-2-yl)ethylamine | C5H10N2S | Thiazole ring; potential neuroprotective effects | Antimicrobial and neuroprotective |
| 5-Methylthiadiazole | C4H6N2S | Simple thiadiazole; used in agricultural applications | Antifungal properties |
| 1,3,4-Thiadiazole | C3H3N3S | Core structure; versatile synthetic intermediate | Antimicrobial and anticancer properties |
The uniqueness of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride lies in its specific substitution pattern on the thiadiazole ring, which influences its biological activity and potential applications compared to other similar compounds .